

comparative analysis of prismane and Dewar benzene stability

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A Comparative Analysis of **Prismane** and Dewar Benzene Stability: A Guide for Researchers

In the landscape of valence isomers of benzene, **prismane** (tetracyclo[2.2.0.0^{2,6}.0^{3,5}]hexane) and Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene) stand out as subjects of enduring fascination for chemists. Their unique strained structures and intriguing thermal rearrangements to the aromatic benzene ring offer a rich field for experimental and theoretical investigation. This guide provides a comprehensive comparative analysis of the stability of these two C₆H₆ isomers, supported by experimental data, detailed synthetic protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their explorations.

Introduction

Prismane, with its cage-like triangular prism structure, and Dewar benzene, a bicyclic compound with two fused cyclobutene rings, are significantly less stable than their aromatic isomer, benzene.^[1] This instability is primarily due to immense ring strain arising from distorted bond angles.^[1] Understanding the quantitative differences in their stability and the pathways of their thermal rearrangements is crucial for harnessing their unique chemical properties.

Quantitative Stability Comparison

The relative stabilities of **prismane** and Dewar benzene can be quantified through several key thermochemical parameters. The following table summarizes the available experimental and computational data.

| Property | Prismane | Dewar Benzene | Benzene |
|---|--------------------|--------------------|----------------|
| Relative Energy (to Benzene) | +90 kcal/mol[2] | ~+71 kcal/mol | 0 kcal/mol |
| Heat of Formation (ΔH_f°) | High (endothermic) | High (endothermic) | +19.8 kcal/mol |
| Activation Energy (Ea) for Rearrangement to Benzene | ~33 kcal/mol[2] | ~23 kcal/mol | N/A |
| Half-life (t _{1/2}) at Room Temperature | Persistent | ~2 days[1] | Stable |

Note: The heat of formation values for **prismane** and Dewar benzene are not precisely cited in the provided search results, but their high positive values can be inferred from their significant instability relative to benzene.

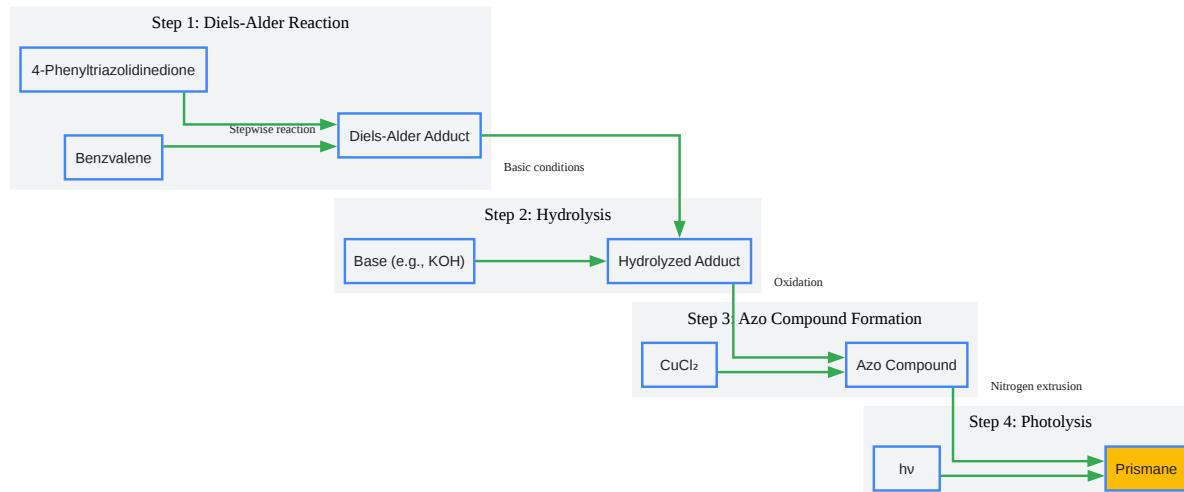
Experimental Protocols

Detailed experimental procedures are essential for the safe and successful synthesis of these high-energy molecules.

Synthesis of Prismane

The synthesis of **prismane** was first reported by Katz and Acton in 1973. The multi-step synthesis starts from benzvalene.

Experimental Workflow for **Prismane** Synthesis



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Caption: Synthetic pathway for **prismane** starting from benzvalene.

Detailed Protocol:

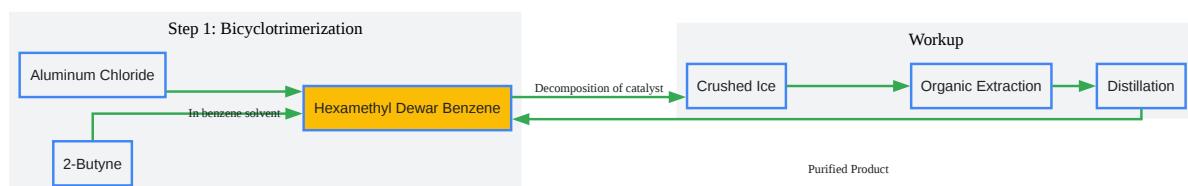
- **Diels-Alder Reaction:** Benzvalene is reacted with a strong dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione, in a stepwise Diels-Alder-like reaction to form the corresponding adduct.
- **Hydrolysis:** The resulting adduct is then hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the hydrolyzed product.

- Azo Compound Formation: The hydrolyzed adduct is oxidized using reagents like copper(II) chloride to form a key azo intermediate.
- Photolysis: The final step involves the photolysis of the azo compound, which leads to the extrusion of nitrogen gas and the formation of **prismane**. This step typically has a low yield.

Synthesis of Dewar Benzene

The first synthesis of unsubstituted Dewar benzene was achieved by van Tamelen and Pappas in 1963.^[1] A common derivative, hexamethyl Dewar benzene, has a more straightforward synthesis.

Experimental Workflow for Hexamethyl Dewar Benzene Synthesis



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Caption: Synthesis of hexamethyl Dewar benzene via bicyclotrimerization of 2-butyne.

Detailed Protocol for Hexamethyl Dewar Benzene:^[3]

- Reaction Setup: A suspension of aluminum chloride in benzene is prepared in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
- Addition of 2-Butyne: A solution of 2-butyne in cold, dry benzene is added dropwise to the aluminum chloride suspension with vigorous stirring over one hour, maintaining the temperature between 30-40 °C.

- Reaction: The mixture is stirred for an additional five hours at 30-40 °C.
- Workup: The reaction is quenched by pouring the mixture onto crushed ice. The organic layer is separated, washed with water, dried over anhydrous potassium carbonate, and filtered.
- Purification: Benzene and unreacted 2-butyne are removed using a rotary evaporator. The crude product is then distilled under reduced pressure to yield hexamethyl Dewar benzene.

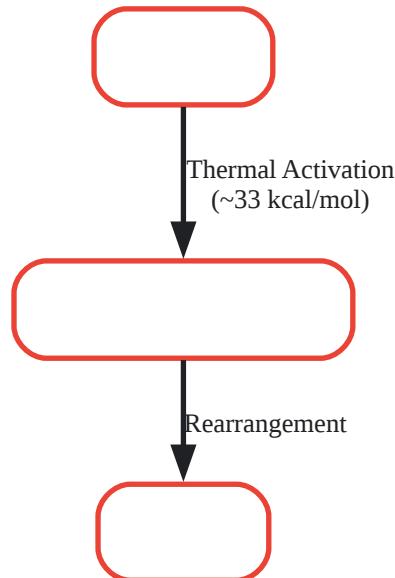
Rearrangement Mechanisms

The thermal rearrangements of **prismane** and Dewar benzene to the thermodynamically more stable benzene are symmetry-forbidden processes according to the Woodward-Hoffmann rules, which accounts for their relative kinetic stability.^[1]

Prismane to Benzene Rearrangement

The thermal rearrangement of **prismane** to benzene is a highly exothermic process, but it has a significant activation barrier.^[2] The reaction is believed to proceed through a diradical intermediate.

Logical Relationship for **Prismane** Rearrangement



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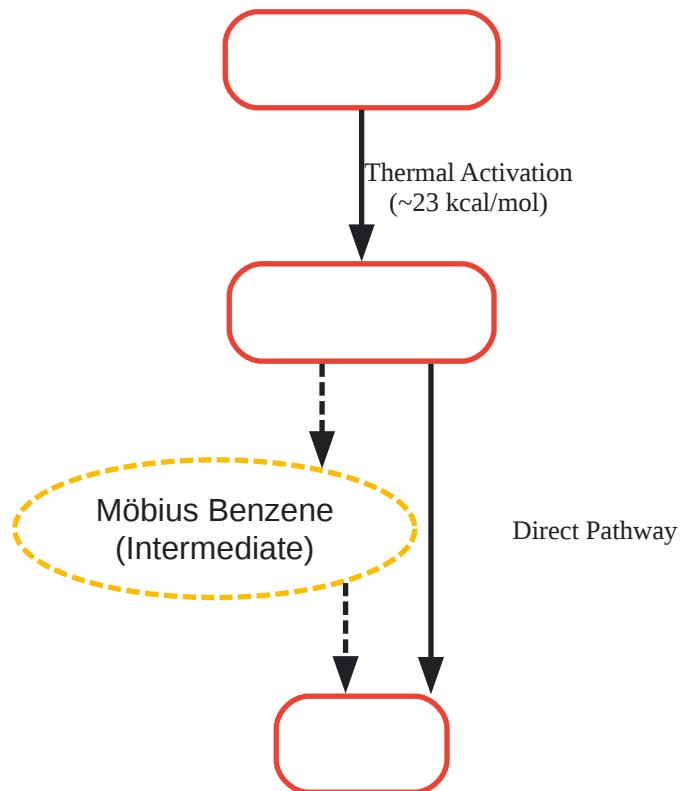
Caption: Thermal rearrangement pathway of **prismane** to benzene.

Dewar Benzene to Benzene Rearrangement

The thermal conversion of Dewar benzene to benzene is also a symmetry-forbidden process.

[1] Computational studies suggest a complex potential energy surface involving different possible pathways. The conrotatory ring-opening is energetically favored over the disrotatory pathway.[4] Some studies propose the involvement of a transient, high-energy "Möbius benzene" intermediate.[4]

Signaling Pathway for Dewar Benzene Rearrangement



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Caption: Proposed rearrangement pathways for Dewar benzene to benzene.

Conclusion

Prismane and Dewar benzene, while both significantly less stable than benzene, exhibit notable differences in their kinetic stability and synthetic accessibility. **Prismane** is the more

strained and energetic of the two, with a higher activation barrier for its rearrangement to benzene. Dewar benzene, while still highly strained, has a lower activation energy for isomerization and a measurable half-life at room temperature. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into these fascinating molecules, potentially leading to new applications in materials science, energetic materials, and synthetic chemistry.

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